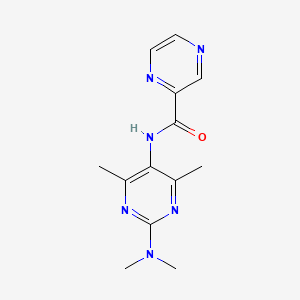

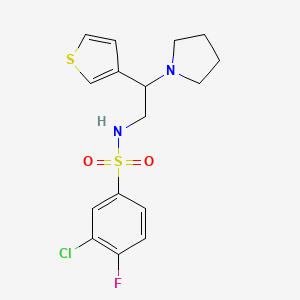

N-(2-(二甲基氨基)-4,6-二甲基嘧啶-5-基)吡嗪-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazine-2-carboxamide derivatives have been studied for their potential medicinal properties . They are synthesized from substituted pyrazinecarboxylic acid chlorides and substituted benzylamines .

Synthesis Analysis

The synthesis of these compounds involves aminolysis of substituted pyrazinecarboxylic acid chlorides with substituted benzylamines .

Molecular Structure Analysis

The molecular structure of these compounds has been studied using various techniques such as NMR, FT-IR spectroscopies, mass spectrometry, elemental analyses, and crystal X-ray crystallography .

Chemical Reactions Analysis

These compounds have been used in the synthesis of organo-carboxamide ruthenium (II) complexes .

科学研究应用

合成和药用应用

吡嗪衍生物,包括 N-(2-(二甲基氨基)-4,6-二甲基嘧啶-5-基)吡嗪-2-甲酰胺,因其在有机合成中作为合成子广泛使用及其广泛的生物活性而具有重要意义。这些活性包括抗癌、镇痛、抗炎、抗菌、抗病毒、抗惊厥、抗组胺和抗 HIV 特性。合成技术通常涉及缩合然后环化,突出了该化合物作为开发生物活性分子的多功能构建块的作用 (Dar & Shamsuzzaman, 2015)。

食品加工中的生成和控制

研究还扩展到控制食品加工中美拉德反应产生的吡嗪衍生物。吡嗪有助于食品中的烘焙、烘烤和坚果风味。它们的生成控制策略对于增强理想风味同时最大程度地减少有害副产品至关重要 (Yu 等人,2021 年)。

药物专利和治疗潜力

大量的吡嗪衍生物因其多样的药理特性而获得专利,这支撑了它们在药物发现和开发中的重要性。这些化合物已显示出作为抗菌、抗真菌、抗分枝杆菌、抗炎、镇痛、抗癌、抗糖尿病和抗病毒剂的潜力。人们对这些化合物的持续兴趣证明了对其持续探索和专利,表明这是进一步药学研究的丰富领域 (Ferreira & Kaiser, 2012)。

有机合成和医药中的杂环 N-氧化物

吡嗪及其相关杂环的衍生物也因其在有机合成、催化和医药应用中的作用而闻名。尤其是杂环 N-氧化物衍生物已在金属配合物形成、催化剂设计以及表现出抗癌、抗菌和抗炎等生物活性方面展示了重要的功能。这突出了 N-(2-(二甲基氨基)-4,6-二甲基嘧啶-5-基)吡嗪-2-甲酰胺和类似化合物在一系列科学和医药应用中的潜力 (Li 等人,2019 年)。

作用机制

Target of Action

The primary target of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide, also known as Pyrazinamide, is Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis (TB), a major global health problem .

Mode of Action

Pyrazinamide is a highly specific agent and is active only against Mycobacterium tuberculosis . It is active both in vitro and in vivo, but only at a slightly acidic pH . The compound gets activated to Pyrazinoic acid in the bacilli where it interferes with fatty acid synthase FAS I . This interference disrupts the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .

Biochemical Pathways

The biochemical pathway affected by Pyrazinamide involves the synthesis of new fatty acids in Mycobacterium tuberculosis . By interfering with fatty acid synthase FAS I, Pyrazinamide disrupts this pathway, inhibiting the bacterium’s growth and replication .

Pharmacokinetics

Pyrazinamide exhibits good bioavailability, with more than 90% of the drug being absorbed when taken orally . It is metabolized in the liver and has an elimination half-life of 9 to 10 hours . The drug is excreted through the kidneys .

Result of Action

The result of Pyrazinamide’s action is the inhibition of the growth and replication of Mycobacterium tuberculosis . This leads to a reduction in the bacterial population, aiding in the treatment of tuberculosis .

Action Environment

The efficacy and stability of Pyrazinamide are influenced by the pH of the environment . The drug is active only at a slightly acidic pH, which is typically found in the granulomas of tuberculosis infections . This pH-dependent activity makes Pyrazinamide particularly effective against Mycobacterium tuberculosis, as the bacterium tends to reside in these acidic environments .

未来方向

属性

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O/c1-8-11(9(2)17-13(16-8)19(3)4)18-12(20)10-7-14-5-6-15-10/h5-7H,1-4H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAXAIMHKDTFRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2897876.png)

![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide](/img/structure/B2897880.png)

![N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide](/img/structure/B2897881.png)

![6-chloro-N-cyclopropyl-N-{[4-(methylcarbamoyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2897882.png)

![5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2897884.png)

![6-[(2R,3S,4R,5R,6S)-6-[[(2S,3S,4R,5S,6S)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one](/img/structure/B2897888.png)

![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2897892.png)